

Molecular Dynamics Simulation of Einecs 287-146-0 Adsorption: A Technical Guide

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Compound of Interest

Compound Name: *Einecs 287-146-0*

Cat. No.: *B12672212*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a proposed computational and experimental workflow for characterizing the adsorption behavior of **Einecs 287-146-0**, a phosphoric acid, isotridecyl ester, compounded with 2,2'-iminobis[ethanol] (CAS 85409-75-2). [1][2][3][4][5] Given the amphiphilic nature of this molecule, understanding its interaction with surfaces is critical for applications ranging from drug delivery systems to industrial formulations. This document outlines a hypothetical study employing molecular dynamics (MD) simulations to elucidate the adsorption mechanism at an atomistic level, complemented by experimental protocols for validation. The guide is intended for researchers and professionals in the fields of computational chemistry, materials science, and pharmaceutical development.

Introduction

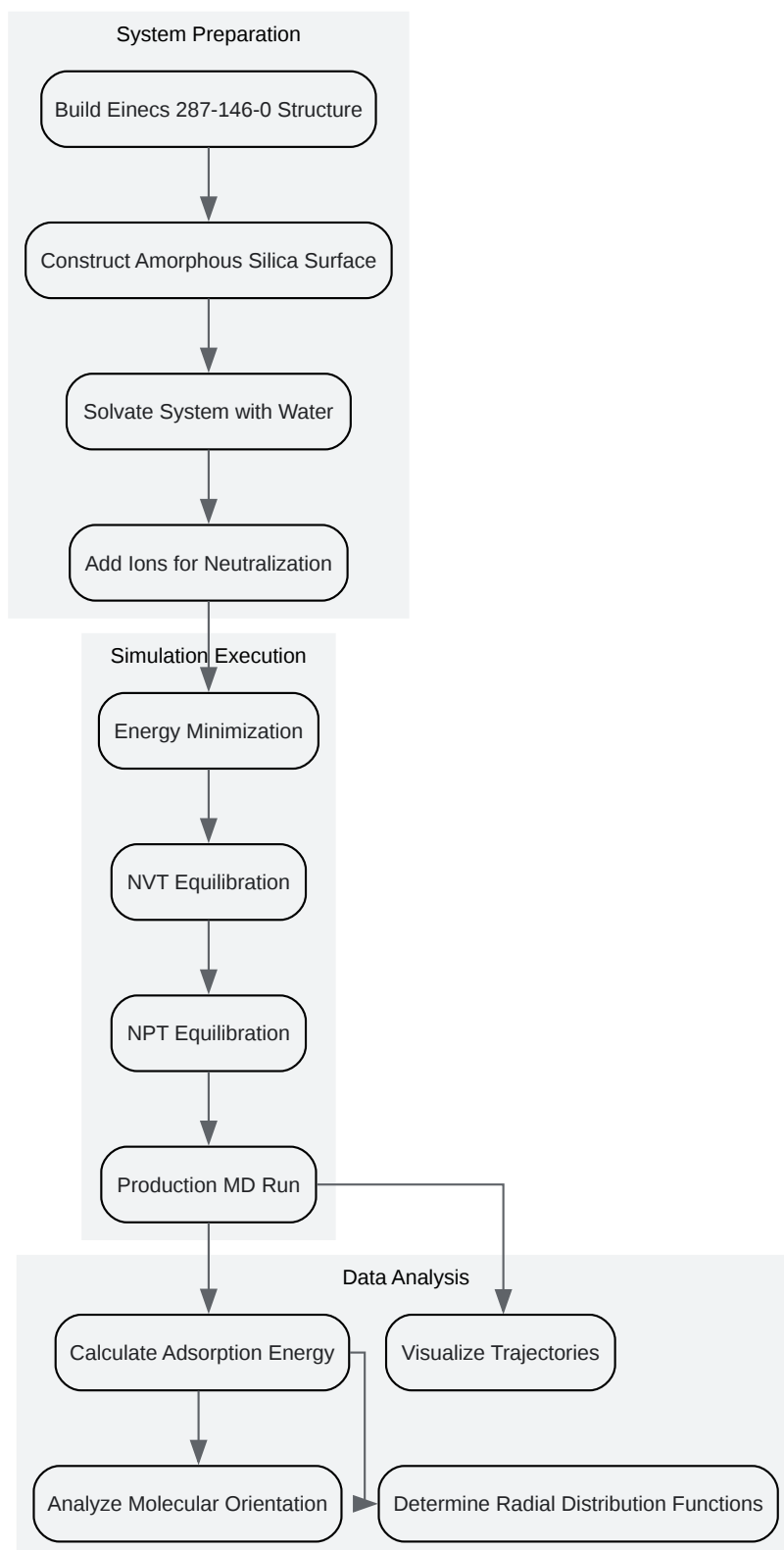
Einecs 287-146-0 possesses both hydrophobic (isotridecyl chain) and hydrophilic (phosphate and diethanolamine groups) moieties, suggesting a high affinity for interfaces. Molecular dynamics (MD) simulation is a powerful computational technique to investigate the adsorption processes of such molecules at a molecular level.[6][7] By simulating the interactions between **Einecs 287-146-0** and a relevant surface, we can gain insights into adsorption energies, conformational changes, and the role of the solvent. This guide proposes a hypothetical study on the adsorption of **Einecs 287-146-0** onto a model silica surface, a common excipient in pharmaceutical formulations and a representative hydrophilic substrate.

Computational Approach: Molecular Dynamics Simulation

MD simulations can provide a detailed picture of the adsorption process, revealing information that is often difficult to obtain through experimental methods alone.^{[6][7]}

Simulation Workflow

The overall workflow for the MD simulation study is depicted below.



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Caption: Workflow for the molecular dynamics simulation study.

Detailed Simulation Protocol

A detailed protocol for the MD simulation is presented in Table 1. This protocol is based on common practices for simulating small molecule adsorption on solid surfaces.

Table 1: Molecular Dynamics Simulation Parameters

Parameter	Value/Description
Force Field	GROMOS54a7 for Einecs 287-146-0 and water; Interfacial force field for silica
Water Model	SPC/E
System Size	A 10x10x10 nm ³ simulation box
Adsorbent	Amorphous silica slab (5 nm thick)
Adsorbate	10 molecules of Einecs 287-146-0
Solvent	~30,000 water molecules
Temperature	298 K
Pressure	1 bar
Ensemble	NPT (isothermal-isobaric)
Thermostat	V-rescale
Barostat	Parrinello-Rahman
Time Step	2 fs
Simulation Time	200 ns

Hypothetical Simulation Results

The MD simulations are expected to yield quantitative data on the adsorption process. Table 2 summarizes hypothetical results that could be obtained from such a study.

Table 2: Hypothetical Quantitative Results from MD Simulation

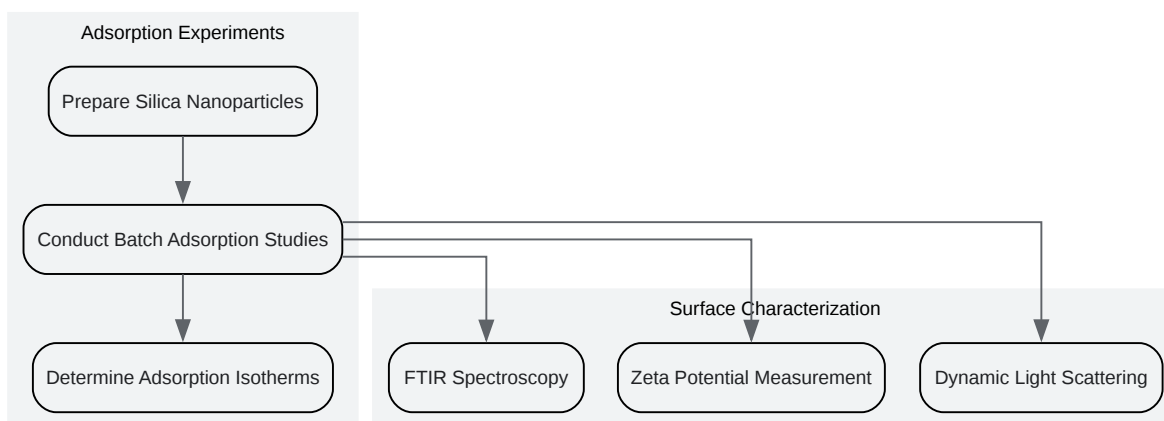
Metric	Value	Interpretation
Adsorption Energy per Molecule	-150 ± 15 kJ/mol	Strong physisorption on the silica surface
Average Distance from Surface	0.35 ± 0.05 nm	Close association of the molecule with the surface
Orientation of Alkyl Chain	Tilted at $\sim 30^\circ$ relative to the surface normal	Indicates hydrophobic interactions driving partial ordering
Hydrogen Bonds with Surface	4 ± 1 per molecule	Significant contribution from the phosphate and hydroxyl groups

Experimental Validation

To validate the findings from the MD simulations, a series of complementary experiments should be performed.

Experimental Workflow

The workflow for the experimental validation is outlined below.



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Caption: Workflow for the experimental validation of adsorption.

Detailed Experimental Protocols

The following protocols describe the key experiments for validating the computational predictions. These are based on general procedures for studying the adsorption of small molecules from solution.^{[8][9][10]}

3.2.1. Batch Adsorption Studies

- **Preparation of Adsorbent:** Suspend a known mass of amorphous silica nanoparticles (e.g., 100 mg) in a fixed volume of buffer solution (e.g., 50 mL of phosphate-buffered saline, pH 7.4).
- **Preparation of Adsorbate Solutions:** Prepare a series of solutions of **Einecs 287-146-0** in the same buffer at different concentrations (e.g., 10, 25, 50, 100, 200 mg/L).
- **Adsorption Experiment:** Add the silica suspension to each adsorbate solution. The mixtures are then agitated at a constant temperature (e.g., 298 K) for a predetermined equilibrium time (e.g., 24 hours).
- **Analysis:** After equilibration, the suspension is centrifuged, and the supernatant is collected. The concentration of **Einecs 287-146-0** remaining in the supernatant is determined using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
- **Calculation of Adsorption Capacity:** The amount of adsorbed **Einecs 287-146-0** per unit mass of silica (q_e , in mg/g) is calculated using the mass balance equation.^[11]

3.2.2. Adsorption Isotherm Modeling

The equilibrium data from the batch adsorption studies can be fitted to various isotherm models to describe the adsorption behavior. The Langmuir and Freundlich models are commonly used.

- **Langmuir Isotherm:** Assumes monolayer adsorption onto a homogeneous surface.
- **Freundlich Isotherm:** Describes multilayer adsorption on a heterogeneous surface.

Hypothetical Experimental Results

The experimental studies would provide quantitative data to compare with the MD simulation results. Table 3 presents hypothetical data from batch adsorption experiments.

Table 3: Hypothetical Batch Adsorption Data for **Einecs 287-146-0** on Silica

Initial Concentration (mg/L)	Equilibrium Concentration (mg/L)	Adsorption Capacity (mg/g)
10	2.5	3.75
25	7.8	8.60
50	18.2	15.9
100	45.1	27.45
200	110.5	44.75

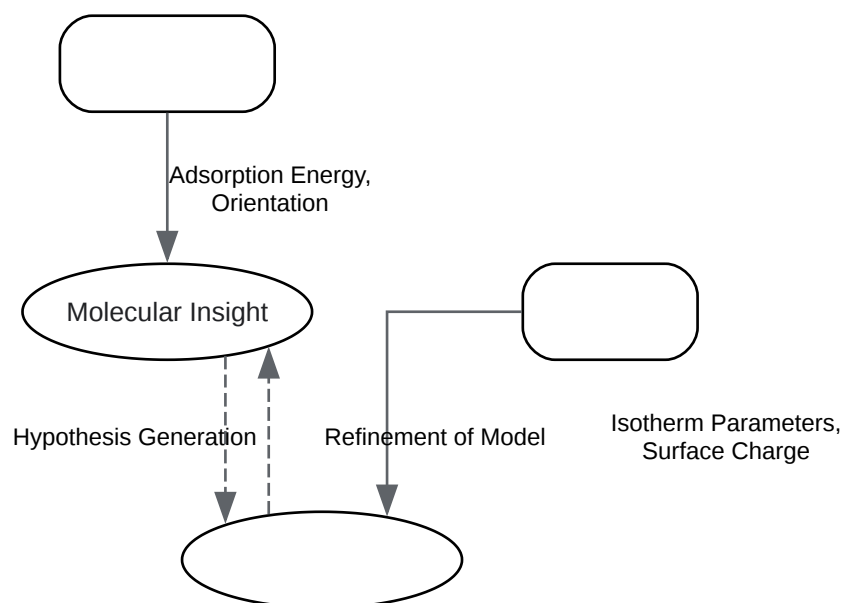
Fitting this data to isotherm models would yield the parameters summarized in Table 4.

Table 4: Hypothetical Adsorption Isotherm Parameters

Isotherm Model	Parameter	Value	Interpretation
Langmuir	q_max (mg/g)	55.2	Maximum monolayer adsorption capacity
	K_L (L/mg)	0.035	Langmuir constant related to the affinity of binding sites
Freundlich	K_F ((mg/g) (L/mg) ^(1/n))	8.9	Freundlich constant indicative of adsorption capacity
	n	2.1	Adsorption intensity

Correlation of Simulation and Experiment

A key aspect of this integrated approach is the correlation between computational and experimental findings.



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Caption: Synergistic relationship between simulation and experiment.

The strong adsorption energy predicted by the MD simulations would be consistent with the favorable adsorption observed in the batch experiments and the high Langmuir affinity constant. The predicted orientation of **Einecs 287-146-0** on the silica surface, with the hydrophilic groups interacting with the surface and the hydrophobic tail extending away, would explain the mechanism driving the adsorption process.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, framework for investigating the adsorption of **Einecs 287-146-0** on a silica surface using a combination of molecular dynamics simulations and experimental techniques. Such an integrated approach provides a powerful strategy for understanding complex interfacial phenomena at a molecular level, which is crucial for the rational design of new materials and formulations in the pharmaceutical and chemical industries. The detailed protocols and expected outcomes presented herein serve as a roadmap for researchers embarking on similar studies.

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